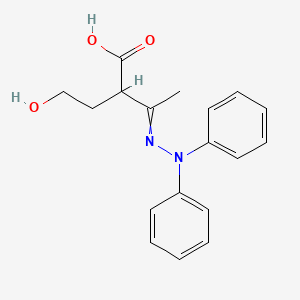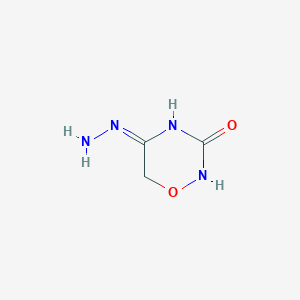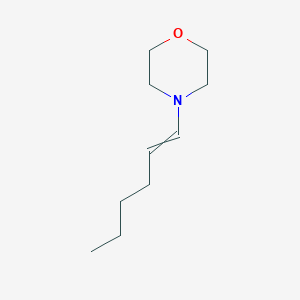
Iron;ZINC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron and zinc are two essential metals that play crucial roles in various biological and industrial processes. Iron is a transition metal, commonly found in the Earth’s crust, and is vital for oxygen transport in the blood. Zinc, on the other hand, is a post-transition metal that is essential for numerous enzymatic functions and structural roles in proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron and zinc compounds can be synthesized through various methods. For instance, organozinc compounds are prepared by reacting zinc metal with alkyl halides under anhydrous conditions . Iron compounds, such as iron oxides, can be synthesized by reacting iron salts with bases under controlled pH conditions .
Industrial Production Methods: Industrially, zinc is produced by roasting zinc sulfide ores to form zinc oxide, which is then reduced with carbon or leached with sulfuric acid and electrolyzed . Iron is primarily produced in blast furnaces where iron ore is reduced with coke to produce pig iron, which is then refined to produce steel .
Chemical Reactions Analysis
Types of Reactions: Iron and zinc undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Zinc reacts with acids to form zinc salts and hydrogen gas .
Common Reagents and Conditions: Common reagents for zinc reactions include hydrochloric acid and sodium hydroxide . For iron, common reagents include oxygen and water for rusting, and carbon monoxide for reduction in blast furnaces .
Major Products Formed: The major products formed from zinc reactions include zinc chloride and zincates . For iron, major products include iron oxides and steel .
Scientific Research Applications
Iron and zinc compounds have numerous scientific research applications. In chemistry, zinc is used in organozinc reagents for organic synthesis . In biology, zinc is essential for enzyme function and protein structure . Iron is crucial for oxygen transport in hemoglobin and myoglobin . In medicine, zinc is used in supplements and wound healing, while iron is used to treat anemia . Industrially, zinc is used for galvanizing iron to prevent rusting, and iron is used in construction and manufacturing .
Mechanism of Action
The mechanism of action for zinc involves its role as a cofactor in various enzymatic reactions, where it stabilizes the structure of enzymes and participates in catalytic processes . Iron’s mechanism of action involves its ability to bind and transport oxygen in the blood through hemoglobin . Both metals are involved in redox reactions, where they undergo changes in oxidation states to facilitate biological processes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to zinc include magnesium and cadmium, which also form divalent cations and participate in similar biochemical processes . For iron, similar compounds include cobalt and nickel, which are also transition metals with similar chemical properties .
Uniqueness: Zinc is unique in its ability to stabilize protein structures and participate in a wide range of enzymatic reactions . Iron is unique in its role in oxygen transport and its ability to form various oxidation states, making it versatile in redox reactions .
Properties
CAS No. |
60383-43-9 |
|---|---|
Molecular Formula |
FeZn3 |
Molecular Weight |
252.0 g/mol |
IUPAC Name |
iron;zinc |
InChI |
InChI=1S/Fe.3Zn |
InChI Key |
KBHZIMBKVBYRIC-UHFFFAOYSA-N |
Canonical SMILES |
[Fe].[Zn].[Zn].[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-Methoxy-4-[(oxiran-2-yl)methoxy]-3-propylphenyl}ethan-1-one](/img/structure/B14597773.png)
![3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14597776.png)





![N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine](/img/structure/B14597821.png)
phenylphosphanium](/img/structure/B14597825.png)

![({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetyl chloride](/img/structure/B14597827.png)
![3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}-4-methylbenzoic acid](/img/structure/B14597830.png)


